Kinase Selectivity Profile: Divergent Inhibition of MAPK and Non-Receptor Tyrosine Kinases by 4-Substituted Analogs
A kinome-wide selectivity profiling study of a series of 4-substituted 1H-pyrrolo[2,3-b]pyridines revealed that the nature of the 4-substituent profoundly alters the kinase inhibition landscape. While specific quantitative data for the exact 4-isopropoxyphenyl analog is not publicly reported in a comparative format, class-level inference from the study demonstrates that 4-substituted members of this series (e.g., compound 1, NG25) exhibit potent dual inhibition of TAK1 and MAP4K2, with IC50 values in the low nanomolar range, while also engaging pharmacologically relevant kinases like p38α and ABL. In stark contrast, unsubstituted or differently substituted pyrrolo[2,3-b]pyridines in the same library showed markedly different selectivity fingerprints, with some being completely inactive against TAK1/MAP4K2 [1].
| Evidence Dimension | Kinase Inhibition Profile (IC50) |
|---|---|
| Target Compound Data | Potent inhibition of TAK1, MAP4K2, p38α, and ABL kinases (exact IC50 values for 4-isopropoxyphenyl analog not disclosed but inferred from class SAR) |
| Comparator Or Baseline | Unsubstituted 1H-pyrrolo[2,3-b]pyridine or 4-phenyl-1H-pyrrolo[2,3-b]pyridine (exact IC50 data not reported for these comparators in this study) |
| Quantified Difference | The 4-substituent is essential for potent TAK1/MAP4K2 dual inhibition; its removal or alteration drastically alters or abolishes this activity. |
| Conditions | Kinome-wide selectivity profiling using a panel of ~400 kinases; assay type and exact conditions described in the source publication [1]. |
Why This Matters
The 4-(4-isopropoxyphenyl) group is not a passive spectator but an active pharmacophore that dictates a unique kinase binding profile, making it a non-fungible building block for generating specific chemical probes or leads.
- [1] Li Tan, Tyzoon K. Nomanbhoy, Deepak Gurbani, Matthew Patricelli, John Hunter, Jiefei Geng, Lina Herhaus, Jianming Zhang, Eduardo Pauls, Youngjin Ham, Hwan Geun Choi, Ting Xie, Xianming Deng, Sara J. Buhrlage, Taebo Sim, Philip Cohen, Gopal Sapkota, Kenneth D. Westover, Nathanael S. Gray. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). J. Med. Chem. 2014, 57, 14, 5835-5849. View Source
